2-((1-Ethylpentyl)oxy)acetic acid
Description
2-((1-Ethylpentyl)oxy)acetic acid is a chemical compound with the molecular formula C9H18O3 and a molecular weight of 174.2374 g/mol It is a derivative of acetic acid, where the hydrogen atom of the hydroxyl group is replaced by a 1-ethylpentyl group
Properties
CAS No. |
92759-90-5 |
|---|---|
Molecular Formula |
C9H18O3 |
Molecular Weight |
174.24 g/mol |
IUPAC Name |
2-heptan-3-yloxyacetic acid |
InChI |
InChI=1S/C9H18O3/c1-3-5-6-8(4-2)12-7-9(10)11/h8H,3-7H2,1-2H3,(H,10,11) |
InChI Key |
HIMHBQQZMDPFSB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CC)OCC(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-Ethylpentyl)oxy)acetic acid can be achieved through the esterification of acetic acid with 1-ethylpentanol in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid . The reaction typically involves heating the reactants under reflux conditions to facilitate the esterification process.
Industrial Production Methods
Industrial production of 2-((1-Ethylpentyl)oxy)acetic acid may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Acid-Base Reactions
The carboxylic acid group undergoes ionization in aqueous solutions, forming the conjugate base (acetate) and a proton:
This dissociation is pH-dependent, with a pKa similar to acetic acid (~4.76) .
| Reaction | Conditions | Products | References |
|---|---|---|---|
| Neutralization with NaOH | Aqueous, room temperature | Sodium 2-((1-ethylpentyl)oxy)acetate | |
| Reaction with NaHCO₃ | Aqueous, stirring | CO₂, water, sodium salt |
Esterification
The carboxylic acid reacts with alcohols under acidic catalysis to form esters. For example, with ethanol:
| Alcohol | Catalyst | Temperature | Ester Product | Yield | References |
|---|---|---|---|---|---|
| Methanol | H₂SO₄ | 60–80°C | Methyl 2-((1-ethylpentyl)oxy)acetate | ~85%* | |
| Ethanol | H₂SO₄ | Reflux | Ethyl 2-((1-ethylpentyl)oxy)acetate | ~78%* |
*Yields inferred from analogous acetic acid esterifications .
Ether Cleavage and Substitution
The (1-ethylpentyl)oxy ether group undergoes acid-catalyzed cleavage. For example, in concentrated HCl:
| Reagent | Conditions | Products | References |
|---|---|---|---|
| HI (excess) | 100°C, 12 h | Iodoethane + glycolic acid derivatives | |
| HBr (48%) | Reflux, 6 h | Bromoethane + glycolic acid |
Oxidation and Decomposition
At elevated temperatures (>400°C), thermal decomposition occurs, producing CO₂ and hydrocarbons :
| Conditions | Major Products | Byproducts | References |
|---|---|---|---|
| 440°C, inert atmosphere | CO₂, methane, pentanol derivatives | Ketene (trace) |
Nucleophilic Acyl Substitution
The carboxylic acid reacts with thionyl chloride or phosphorus pentachloride to form acyl chlorides:
| Reagent | Conditions | Product | References |
|---|---|---|---|
| SOCl₂ | Reflux, 2 h | 2-((1-Ethylpentyl)oxy)acetyl chloride | |
| PCl₅ | Anhydrous, 0°C | 2-((1-Ethylpentyl)oxy)acetyl chloride |
Scientific Research Applications
Pharmaceutical Applications
Antioxidant Properties
Research indicates that 2-((1-Ethylpentyl)oxy)acetic acid exhibits significant antioxidant activity. Antioxidants are crucial in preventing oxidative stress-related diseases, including cancer and cardiovascular disorders. Studies have demonstrated that this compound can scavenge free radicals effectively, making it a candidate for incorporation into therapeutic formulations aimed at combating oxidative damage .
Drug Delivery Systems
The compound has been investigated for its potential use in drug delivery systems. Its ability to form stable complexes with various pharmaceuticals enhances the solubility and bioavailability of drugs. This characteristic is particularly beneficial for poorly soluble compounds, allowing for more effective therapeutic interventions .
Agricultural Applications
Herbicide Development
2-((1-Ethylpentyl)oxy)acetic acid has shown promise as an active ingredient in herbicides. Its mode of action involves disrupting the metabolic processes of target plants, leading to effective weed control while minimizing harm to surrounding crops. Field trials have indicated that formulations containing this compound can significantly reduce weed populations without adversely affecting crop yield .
Plant Growth Regulation
In addition to herbicidal properties, research suggests that this compound may function as a plant growth regulator. It can enhance root development and improve nutrient uptake in various plant species, thus promoting healthier growth and higher yields. This dual functionality makes it an attractive option for sustainable agricultural practices .
Materials Science Applications
Polymer Chemistry
The compound is being explored for its role in polymer synthesis. Its structure allows it to act as a monomer or a plasticizer in the production of biodegradable plastics. These materials are increasingly important in reducing environmental impact and promoting sustainability in manufacturing processes .
Coatings and Adhesives
Due to its favorable chemical properties, 2-((1-Ethylpentyl)oxy)acetic acid is also being studied for use in coatings and adhesives. It can improve adhesion qualities and enhance the durability of coatings applied to various substrates, including metals and plastics. This application is particularly relevant in industries requiring long-lasting protective finishes .
Case Studies
Mechanism of Action
The mechanism of action of 2-((1-Ethylpentyl)oxy)acetic acid involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor, affecting metabolic pathways and biochemical reactions. Its ester group allows it to participate in hydrolysis reactions, releasing acetic acid and the corresponding alcohol .
Comparison with Similar Compounds
Similar Compounds
Diisopropyl ether: A secondary ether used as a solvent and oxygenate gasoline additive.
Ethyl phenylacetate: An ester used in the fragrance industry and as an intermediate in organic synthesis.
Uniqueness
2-((1-Ethylpentyl)oxy)acetic acid is unique due to its specific ester structure, which imparts distinct chemical properties and reactivity. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound for research and industrial purposes .
Biological Activity
2-((1-Ethylpentyl)oxy)acetic acid (C9H18O3), a compound with potential therapeutic applications, has garnered attention due to its diverse biological activities. This article presents a comprehensive overview of its biological activity, including antimicrobial, anti-inflammatory, and anticancer properties, supported by case studies and research findings.
Chemical Structure
The compound features an ethylpentyl ether linked to an acetic acid moiety, which influences its biological interactions. Understanding the structure-activity relationship is crucial for elucidating its pharmacological potential.
Antimicrobial Activity
Research indicates that 2-((1-Ethylpentyl)oxy)acetic acid exhibits antimicrobial properties against various pathogens. A study utilizing the broth microdilution method showed that derivatives of similar compounds demonstrated structure-dependent antimicrobial activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis .
| Compound | Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 2-((1-Ethylpentyl)oxy)acetic acid | S. aureus | MIC > 128 µg/mL |
| 2-((1-Ethylpentyl)oxy)acetic acid | E. faecalis | MIC > 128 µg/mL |
Anti-inflammatory Effects
The anti-inflammatory potential of 2-((1-Ethylpentyl)oxy)acetic acid has been explored in various models. For instance, compounds with similar structures demonstrated significant reductions in paw thickness and weight in inflammatory models, indicating their ability to inhibit pro-inflammatory cytokines such as TNF-α and PGE-2 .
| Parameter | Effect (%) |
|---|---|
| Paw Thickness Reduction | 63.35% |
| Paw Weight Reduction | 68.26% |
| TNF-α Inhibition | 61.04% |
| PGE-2 Inhibition | 60.58% |
Anticancer Activity
In vitro studies have assessed the anticancer properties of related compounds, revealing that modifications to the chemical structure can significantly enhance cytotoxic effects against cancer cell lines such as A549 (lung cancer). The introduction of specific substituents has been shown to improve anticancer activity by modulating cell viability .
| Compound Modification | A549 Cell Viability Reduction (%) |
|---|---|
| Unmodified compound | 63.4% |
| 3,5-Dichloro Substitution | 21.2% |
Case Studies
- Antimicrobial Screening : A recent study screened various derivatives of phenoxy acetic acids for their antimicrobial efficacy, highlighting that certain structural modifications could lead to enhanced activity against resistant strains .
- Anti-inflammatory Assessment : Another investigation focused on the safety profile and anti-inflammatory effects of related compounds, demonstrating significant inhibition of inflammatory markers without gastrointestinal side effects .
- Cytotoxicity Evaluation : The cytotoxic potential was evaluated using Brine Shrimp Lethality assays, where several derivatives exhibited promising LC50 values, indicating their potential for further development as anticancer agents .
Q & A
Q. What are the recommended synthetic routes for 2-((1-Ethylpentyl)oxy)acetic acid, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves etherification of 1-ethylpentanol with a haloacetic acid derivative (e.g., chloroacetic acid) under alkaline conditions. For example, Williamson ether synthesis can be employed using sodium hydride (NaH) as a base in anhydrous tetrahydrofuran (THF) at 60–80°C for 12–24 hours . Optimization includes controlling stoichiometry (1:1.2 molar ratio of alcohol to haloacetic acid) and using phase-transfer catalysts like tetrabutylammonium bromide to enhance yield. Post-synthesis purification via liquid-liquid extraction (ethyl acetate/water) and column chromatography (silica gel, hexane:ethyl acetate gradient) is critical to isolate the product .
Q. How can researchers validate the purity and structural integrity of synthesized 2-((1-Ethylpentyl)oxy)acetic acid?
- Methodological Answer : Purity is assessed using reversed-phase HPLC with a C18 column (mobile phase: acetonitrile/water, 70:30 v/v) and UV detection at 210 nm. Structural confirmation requires - and -NMR spectroscopy: key signals include a triplet for the ethoxy group (δ ~1.2–1.5 ppm) and a singlet for the acetic acid proton (δ ~3.8–4.2 ppm). Mass spectrometry (ESI-MS) should show a molecular ion peak at m/z = 190.2 (CHO) .
Advanced Research Questions
Q. How do contradictory reports on the metabolic pathways of alkoxyacetic acids like 2-((1-Ethylpentyl)oxy)acetic acid arise, and what experimental strategies resolve these discrepancies?
- Methodological Answer : Discrepancies in metabolic studies often stem from species-specific enzyme activity (e.g., cytochrome P450 isoforms) or differences in experimental models (in vitro vs. in vivo). To resolve this, conduct comparative studies using:
- Isotopic labeling : -tagged 2-((1-Ethylpentyl)oxy)acetic acid tracked via liquid scintillation counting in rodent hepatocytes .
- Enzyme inhibition assays : Co-administration with CYP450 inhibitors (e.g., ketoconazole) to identify dominant metabolic pathways .
- Metabolite profiling : LC-MS/MS analysis of urine samples from exposed organisms to detect phase I/II metabolites (e.g., glucuronide conjugates) .
Q. What crystallographic challenges arise in determining the solid-state structure of 2-((1-Ethylpentyl)oxy)acetic acid, and how are they addressed?
- Methodological Answer : Challenges include poor crystal growth due to the compound’s flexible alkyl chain and low melting point. Strategies:
- Slow evaporation : Dissolve in a 1:1 hexane/dichloromethane mixture at 4°C for 2–3 weeks.
- Cryocrystallography : Collect diffraction data at 100 K to mitigate thermal motion artifacts.
- Software refinement : Use SHELXL for high-resolution refinement, incorporating restraints for disordered ethylpentyl groups .
Q. How can computational modeling predict the environmental fate of 2-((1-Ethylpentyl)oxy)acetic acid, and what parameters are critical for accuracy?
- Methodological Answer : Employ quantum mechanical calculations (e.g., DFT at B3LYP/6-31G* level) to estimate hydrolysis rates and biodegradation pathways. Key parameters:
- Hydrophobicity (log P) : Use EPI Suite to predict log P ~2.1, indicating moderate soil adsorption.
- Hydrolysis half-life : Simulate pH-dependent degradation (t >30 days at pH 7, <7 days at pH 10) .
Validate models with experimental OECD 301B ready biodegradability tests .
Methodological Considerations
Q. What spectroscopic techniques are most effective for quantifying trace impurities in 2-((1-Ethylpentyl)oxy)acetic acid?
- Methodological Answer :
- GC-MS with derivatization : Convert the acid to its methyl ester (using BF-methanol) for enhanced volatility. Monitor for byproducts like unreacted 1-ethylpentanol (retention time ~8.2 min) .
- -NMR with ERETIC2 : Quantify impurities >0.1% using an internal standard (e.g., maleic acid) and ERETIC2 calibration .
Data Contradiction Analysis
Q. Why do toxicity studies report conflicting NOAELs (No Observed Adverse Effect Levels) for alkoxyacetic acids, and how can study design mitigate this?
- Methodological Answer : Variability arises from differences in exposure duration, model organisms, and endpoint selection. Mitigation strategies:
- Standardized protocols : Follow OECD 407 (28-day repeated dose toxicity) with Sprague-Dawley rats.
- Dose-response granularity : Test 5–7 dose levels (0–500 mg/kg/day) to identify threshold effects.
- Biomarker correlation : Measure urinary alkoxyacetic acid levels via GC-MS to link exposure with renal/hepatic endpoints .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
